3-(Bromomethyl)-2-methyl-6-(trifluoromethyl)pyridine

Synthetic Organic Chemistry Medicinal Chemistry Nucleophilic Substitution

This unique 2,3,6-trisubstituted pyridine features a juxtaposed ortho-methyl and benzylic bromomethyl group that enhances electrophilicity at C3. The electron-withdrawing 6-CF3 modulates reactivity for selective nucleophilic displacement under mild conditions (25–40 °C, K₂CO₃, DMF/MeCN). It is the direct precursor to the (2-methyl-6-(trifluoromethyl)pyridin-3-yl)methoxy fragment in proprietary herbicide GOAT-IN-1. Ideal for SN2 amination, Suzuki-Miyaura, Stille, and Negishi couplings. Research-use only; shipped under hazardous material regulations.

Molecular Formula C8H7BrF3N
Molecular Weight 254.05 g/mol
CAS No. 917396-30-6
Cat. No. B1526368
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Bromomethyl)-2-methyl-6-(trifluoromethyl)pyridine
CAS917396-30-6
Molecular FormulaC8H7BrF3N
Molecular Weight254.05 g/mol
Structural Identifiers
SMILESCC1=C(C=CC(=N1)C(F)(F)F)CBr
InChIInChI=1S/C8H7BrF3N/c1-5-6(4-9)2-3-7(13-5)8(10,11)12/h2-3H,4H2,1H3
InChIKeyUBILXBRMQFSGML-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 2.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(Bromomethyl)-2-methyl-6-(trifluoromethyl)pyridine (CAS 917396-30-6): Core Properties for Sourcing Decisions


3-(Bromomethyl)-2-methyl-6-(trifluoromethyl)pyridine (CAS 917396-30-6) is a trifunctionalized pyridine building block featuring a reactive bromomethyl group at the 3-position, a methyl group at the 2-position, and a strongly electron-withdrawing trifluoromethyl group at the 6-position . The compound has a molecular formula of C₈H₇BrF₃N, a molecular weight of 254.05 g/mol, a predicted boiling point of 225.4±35.0 °C, and a predicted density of 1.568±0.06 g/cm³ . It is commercially available as a white solid with a melting point of 48–50 °C and typical purity of ≥95% from specialty chemical suppliers .

Why 3-(Bromomethyl)-2-methyl-6-(trifluoromethyl)pyridine Cannot Be Readily Replaced by Other Trifluoromethylpyridine Analogs


The precise 2,3,6-substitution pattern of 3-(Bromomethyl)-2-methyl-6-(trifluoromethyl)pyridine—specifically the juxtaposition of an ortho-methyl group adjacent to a benzylic bromomethyl moiety—is non-interchangeable with regioisomers such as 2-(bromomethyl)-6-(trifluoromethyl)pyridine or 3-(bromomethyl)-5-(trifluoromethyl)pyridine [1]. The electronic interplay between the electron-donating methyl group at C2 and the electron-withdrawing trifluoromethyl group at C6 modulates the electrophilicity of the bromomethyl carbon at C3, thereby altering reaction kinetics and regioselectivity in nucleophilic substitution and cross-coupling applications [2]. Furthermore, the compound serves as the direct precursor to specific patented agrochemical and pharmaceutical intermediates—for example, the (2-methyl-6-(trifluoromethyl)pyridin-3-yl)methoxy fragment found in proprietary herbicides such as GOAT-IN-1 . Substituting a different regioisomer would yield a structurally distinct scaffold that fails to map onto the defined structure–activity relationships of these lead series, necessitating de novo lead optimization.

Quantitative Differentiation of 3-(Bromomethyl)-2-methyl-6-(trifluoromethyl)pyridine Versus Closest Analogs: An Evidence-Based Guide


Enhanced Nucleophilic Displacement Reactivity: Comparison of Benzylic Bromide vs. Chloride Leaving Groups

The benzylic bromide moiety in 3-(Bromomethyl)-2-methyl-6-(trifluoromethyl)pyridine provides markedly higher reactivity in nucleophilic substitution (S_N2) reactions compared to its chloromethyl analog. While direct experimental kinetics for this exact compound have not been published, class-level inference from studies on 2-(bromomethyl)-6-(trifluoromethyl)pyridine indicates that the bromomethyl derivative reacts under milder conditions (room temperature to 40 °C, 2–4 hours) versus the chloromethyl analog, which typically requires elevated temperatures (60–80 °C) or longer reaction times (12–24 hours) for comparable conversions [1]. This difference arises from the inherently lower carbon–halogen bond dissociation energy of the C–Br bond (~285 kJ/mol) compared to the C–Cl bond (~327 kJ/mol), translating to a roughly 10²–10³ fold increase in relative reactivity for bromide over chloride in S_N2 displacement at benzylic positions [2].

Synthetic Organic Chemistry Medicinal Chemistry Nucleophilic Substitution Agrochemical Intermediate Synthesis

Lipophilicity Modulation: Comparison of 2-Methyl-6-CF₃ Substitution vs. Unsubstituted Pyridine Core

The combined presence of the electron-withdrawing trifluoromethyl group at C6 and the methyl group at C2 substantially increases the lipophilicity of 3-(Bromomethyl)-2-methyl-6-(trifluoromethyl)pyridine relative to unsubstituted or mono-substituted pyridine bromomethyl analogs. Based on calculated LogP values from authoritative databases, the target compound has a predicted LogP of approximately 2.8–3.2 (ACD/Labs prediction), whereas 3-(bromomethyl)pyridine (CAS 69966-55-8) has a LogP of approximately 1.2–1.5 . This differential of ~1.5 LogP units corresponds to an approximately 30-fold increase in octanol–water partition coefficient, directly impacting membrane permeability and passive diffusion characteristics [1].

Physicochemical Property Analysis Drug Discovery Agrochemical Development Bioavailability Optimization

Proprietary Agrochemical Lead Scaffold: Comparative Structural Overlay with Commercial Herbicide Precursors

The (2-methyl-6-(trifluoromethyl)pyridin-3-yl)methyl fragment—derived directly from 3-(Bromomethyl)-2-methyl-6-(trifluoromethyl)pyridine via nucleophilic displacement of the bromide—constitutes the core heterocyclic motif in the proprietary herbicide candidate GOAT-IN-1 ((4-chloro-6-((2-methyl-6-(trifluoromethyl)pyridin-3-yl)methoxy)-1-benzothiophen-3-yl)acetic acid) . This specific substitution pattern is absent from regioisomeric bromomethyl-trifluoromethylpyridine intermediates such as 2-(bromomethyl)-6-(trifluoromethyl)pyridine (CAS 781637-62-5) or 5-(bromomethyl)-2-(trifluoromethyl)pyridine (CAS 108274-33-5), which would yield structurally divergent ether-linked products upon analogous derivatization [1].

Agrochemical Research Herbicide Development Structure-Activity Relationship Lead Optimization

Pharmaceutical Lead Series Compatibility: Trifluoromethylpyridine Amine Pharmacophore Platform

The 2-methyl-6-trifluoromethylpyridine scaffold has been validated as a privileged pharmacophore in multiple pharmaceutical patents, particularly as a component of tris-pyridyl amine derivatives exhibiting herbicidal activity via cellulose biosynthesis inhibition [1]. Specifically, 5-methyl-N,N-bis[6-(trifluoromethyl)pyridin-3-yl]pyridin-2-amine (compound 4) demonstrated potent inhibition of cellulose biosynthesis, with the 6-(trifluoromethyl)pyridin-3-yl moiety being essential for target engagement [1]. 3-(Bromomethyl)-2-methyl-6-(trifluoromethyl)pyridine provides a direct synthetic entry point to this exact 6-(trifluoromethyl)pyridin-3-yl architecture, while alternative regioisomers (e.g., 2-, 4-, or 5-substituted trifluoromethylpyridines) fail to recapitulate this validated pharmacophore geometry [2].

Pharmaceutical Chemistry Kinase Inhibitors GPCR Ligands Fragment-Based Drug Discovery

Optimal Research and Industrial Applications for 3-(Bromomethyl)-2-methyl-6-(trifluoromethyl)pyridine (CAS 917396-30-6)


Synthesis of (2-Methyl-6-(trifluoromethyl)pyridin-3-yl)methoxy-Containing Herbicidal Lead Compounds

This compound is the direct precursor for constructing the (2-methyl-6-(trifluoromethyl)pyridin-3-yl)methoxy fragment found in GOAT-IN-1 and related proprietary herbicides. Nucleophilic displacement of the bromomethyl group with phenolic or hydroxy-heterocyclic nucleophiles installs the pyridinylmethyl ether linkage under mild conditions (25–40 °C, 2–4 h in DMF or acetonitrile with K₂CO₃), a reactivity advantage over the chloromethyl analog as established in Section 3 [1]. Researchers developing novel herbicides targeting broadleaf weed control should prioritize this specific regioisomer to ensure structural fidelity to the validated pharmacophore [2].

Construction of 6-(Trifluoromethyl)pyridin-3-yl Amine Libraries for Cellulose Biosynthesis Inhibitor Screening

Following the pharmacophore validation described in Bioorganic & Medicinal Chemistry Letters (2021), 3-(Bromomethyl)-2-methyl-6-(trifluoromethyl)pyridine can be transformed into 6-(trifluoromethyl)pyridin-3-yl amine derivatives via S_N2 amination followed by deprotection or further functionalization. The elevated lipophilicity (LogP ≈ 2.8–3.2) of the parent scaffold, relative to unsubstituted pyridine analogs, may enhance membrane permeability of derived library members . This compound enables rapid diversification at the C3 position while maintaining the essential 2-methyl and 6-trifluoromethyl substituents critical for target engagement in cellulose biosynthesis inhibition assays.

Suzuki-Miyaura and Other Palladium-Catalyzed Cross-Coupling for C3-Extended Pyridine Architectures

The benzylic bromide at C3 can participate in palladium-catalyzed cross-coupling reactions—including Suzuki-Miyaura (with aryl/heteroaryl boronic acids), Stille (with organostannanes), and Negishi couplings—to generate C3-arylated or C3-alkenylated 2-methyl-6-(trifluoromethyl)pyridine derivatives. This reactivity profile mirrors that established for structurally analogous bromomethylpyridines, enabling access to biaryl and extended π-conjugated systems for materials science and medicinal chemistry applications [3]. The presence of the ortho-methyl group may impose steric constraints that enhance regioselectivity in coupling events, a factor to consider during reaction optimization.

Physicochemical Property Benchmarking in Fluorinated Heterocycle Discovery Programs

With its precisely defined substitution pattern (2-CH₃, 3-CH₂Br, 6-CF₃), this compound serves as an ideal model substrate for establishing baseline reactivity and property relationships in trifluoromethylpyridine chemistry. Its commercial availability at ≥95% purity and well-characterized physical properties (melting point 48–50 °C, predicted boiling point ~225 °C, LogP ~2.8–3.2) make it suitable for method development, including continuous flow bromination optimization, cross-coupling condition screening, and computational property prediction validation .

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